Etravirine

説明

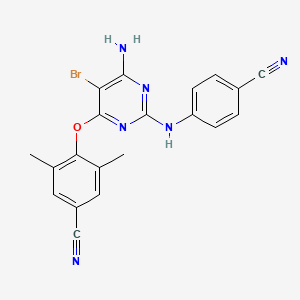

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181412 | |

| Record name | Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-15-4 | |

| Record name | Etravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etravirine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etravirine's Mechanism of Action Against HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced patients with resistance to first-generation NNRTIs. Its unique mechanism of action, characterized by molecular flexibility and a high genetic barrier to resistance, allows it to maintain potent inhibitory activity against a wide spectrum of NNRTI-resistant viral strains. This technical guide provides an in-depth exploration of the molecular interactions, inhibitory kinetics, and resistance profiles associated with this compound's activity against HIV-1 reverse transcriptase (RT). Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Introduction

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This pivotal role makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the RT, distinct from the active site.[2] This binding induces conformational changes that disrupt the enzyme's catalytic function.[3] However, the clinical utility of first-generation NNRTIs, such as nevirapine and efavirenz, has been limited by the rapid emergence of drug-resistant mutations.[4]

This compound, a diarylpyrimidine (DAPY) derivative, was specifically designed to overcome these limitations.[3] Its remarkable efficacy against NNRTI-resistant HIV-1 strains is attributed to its unique structural flexibility, allowing it to adapt its conformation within the NNRTI binding pocket, even in the presence of mutations that confer resistance to other drugs in its class.[5][6]

Mechanism of Action: Allosteric Inhibition with a Twist of Flexibility

This compound functions as a non-competitive inhibitor of HIV-1 RT.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, this compound binds to a distinct, allosteric hydrophobic pocket located approximately 10 Å from the catalytic site.[7] This binding event induces a conformational change in the enzyme, distorting the structure of the dNTP binding site and the "thumb" and "finger" subdomains, which are crucial for the proper positioning of the nucleic acid template and primer.[8] This allosteric modulation ultimately blocks both RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme, thereby halting viral replication.[9][10]

The key to this compound's potency against resistant strains lies in its molecular flexibility. The molecule possesses torsional freedom around its central pyrimidine ring, allowing it to adopt a "U" or "horseshoe" conformation within the binding pocket.[11] This adaptability, often described as "wiggling" and "jiggling," enables this compound to reposition itself and maintain crucial interactions with the binding pocket residues even when mutations have altered the pocket's shape and volume.[11]

Quantitative Analysis of Inhibitory Activity

The potency of this compound against wild-type and mutant HIV-1 strains is quantified using several key parameters:

-

EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50% in cell-based assays.

-

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits the enzymatic activity of purified reverse transcriptase by 50%.

-

Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme.

The following tables summarize the inhibitory activity of this compound against wild-type HIV-1 and various NNRTI-resistant mutants.

Table 1: Inhibitory Activity of this compound against Wild-Type HIV-1

| Parameter | Value | Reference |

| EC50 | 0.9 - 5.5 nM | [12] |

| IC50 | 6.65 µg/mL | [11] |

| Ki | 8 nM | [1] |

Table 2: Fold Change in this compound EC50 for Key NNRTI Resistance Mutations

| Mutation | Fold Change in EC50 vs. Wild-Type | Reference |

| L100I | ~10 (in combination with K103N) | [12] |

| K101E | Minor | [12] |

| K101P | Significant | [12] |

| K103N | No significant change | [12] |

| V106I | Minor | [12] |

| V179D | Minor | [12] |

| V179F | Higher genetic barrier in subtype CRF02_AG | [9] |

| Y181C | 3.9 - 5 | [12] |

| Y181I | 17.4 | |

| Y181V | 12.5 | [12] |

| Y188L | ~5 | |

| G190A/S | No significant change | |

| F227C | >10 | |

| M230L | Significant | [12] |

The Genetic Barrier to Resistance

A key advantage of this compound is its high genetic barrier to the development of clinically significant resistance.[5] Unlike first-generation NNRTIs, where a single point mutation can lead to high-level resistance, the development of resistance to this compound typically requires the accumulation of multiple mutations.[5][11] This is because of this compound's ability to tolerate single mutations in the binding pocket.

The genetic barrier can be conceptualized as the number of specific nucleotide changes required to generate amino acid substitutions that confer resistance. A higher genetic barrier implies a more complex and less probable evolutionary pathway for the virus to escape the drug's inhibitory effects. For this compound, it is generally accepted that at least two to three specific NNRTI resistance-associated mutations (RAMs) are necessary to cause a significant reduction in susceptibility.[13][14]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC50 of this compound against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A)•oligo(dT)12-18 template-primer

-

[methyl-3H]-Thymidine 5'-triphosphate (3H-dTTP)

-

Unlabeled dTTP

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 8 mM MgCl2, 10 mM DTT

-

Bovine Serum Albumin (BSA)

-

This compound stock solution (in DMSO)

-

10% and 1% cold perchloric acid

-

Scintillation fluid and vials

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT)12-18, BSA, and a mix of unlabeled dTTP and 3H-dTTP.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction by adding cold 10% perchloric acid.

-

Filter the reaction mixture through glass fiber filters to capture the acid-insoluble radiolabeled DNA.

-

Wash the filters with cold 1% perchloric acid.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[15][16]

Cell-Based Antiviral Assay (MT-4 Cells)

This protocol outlines a method for determining the EC50 of this compound in a cell-based assay.

Materials:

-

MT-4 cells (human T-cell line)

-

HIV-1 laboratory strain (e.g., IIIB)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or MTT assay for cell viability)

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[17]

-

Quantify the extent of viral replication by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by assessing cell viability using the MTT assay, which measures the cytopathic effect of the virus.[18][19]

-

Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the EC50 value.

Crystallization of this compound with HIV-1 RT

Obtaining high-resolution crystal structures of this compound in complex with HIV-1 RT is crucial for understanding its binding mode and the structural basis of its activity against resistant mutants.

General Protocol:

-

Protein Expression and Purification: Express and purify recombinant wild-type or mutant HIV-1 RT.

-

Complex Formation: Incubate the purified RT with a molar excess of this compound (dissolved in a suitable solvent like DMSO).

-

Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the this compound-RT complex. The Protein Data Bank (PDB) contains several structures of this compound bound to HIV-1 RT, such as 3MEC and 3MED.[20][21]

Conclusion

This compound's mechanism of action against HIV-1 reverse transcriptase is a compelling example of rational drug design. Its unique molecular flexibility allows it to effectively inhibit a broad range of NNRTI-resistant viral strains, a feat not achieved by its predecessors. The high genetic barrier to resistance further enhances its clinical durability. A thorough understanding of its inhibitory kinetics, binding interactions, and resistance pathways, as detailed in this guide, is essential for its optimal clinical use and for the development of the next generation of NNRTIs. The provided experimental protocols serve as a foundation for further research into the intricate interactions between this compound and its viral target.

References

- 1. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. [this compound: genetic barrier and resistance development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Archived HIV-1 DNA resistance mutations to rilpivirine and this compound in successfully treated HIV-1-infected individuals pre-exposed to efavirenz or nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of this compound cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic barrier to the development of resistance to rilpivirine and this compound between HIV-1 subtypes CRF02_AG and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. hivdb.stanford.edu [hivdb.stanford.edu]

- 15. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. Identification of the nucleotide binding site of HIV-1 reverse transcriptase using dTTP as a photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rcsb.org [rcsb.org]

Etravirine: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] It is specifically indicated for treatment-experienced adult and pediatric patients (aged 2 years and older) with evidence of viral replication and HIV-1 strains resistant to other NNRTIs.[3][4] this compound's unique molecular structure, characterized by its flexibility, allows it to bind to the reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs, such as K103N and Y181C.[5][6][7] This gives it a higher genetic barrier to resistance.[1][8] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual representations of its metabolic and interactive pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and HIV-infected individuals.[1] The recommended dosage for adults is 200 mg taken twice daily.[1][9]

Absorption

Following oral administration, this compound is absorbed, reaching maximum plasma concentrations (Cmax) within 2.5 to 5 hours.[1][10] A crucial factor influencing its absorption is the presence of food. Administration under fasting conditions can result in a nearly 50% decrease in systemic exposure (AUC) compared to administration after a meal.[10][11] The type of meal, ranging from standard to high-fat, does not significantly alter its bioavailability.[1][11] The absolute oral bioavailability of this compound has not been determined due to the absence of an intravenous formulation.[9]

Distribution

This compound is highly bound to plasma proteins, approximately 99.9%.[1][8] In vitro, it binds primarily to albumin (99.6%) and alpha-1-acid glycoprotein (97.7% to 99.02%).[1][10] The blood-to-plasma ratio for this compound is 0.7.[1] While total concentrations in the cerebrospinal fluid (CSF) of adults with HIV have been found to be above the in vitro 50% inhibitory concentration (IC50), the unbound fraction in the CSF does not typically reach the IC50.[1] However, concentrations in cervicovaginal fluid have been reported to be higher than in blood plasma.[1]

Metabolism

This compound is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][8][10] The primary metabolic pathway is oxidation, leading to the formation of monomethyl- and di-methylhydroxylated metabolites, which are subsequently glucuronidated.[1][8] These major metabolites are over 90% less active against reverse transcriptase than the parent drug.[1]

Excretion

The elimination of this compound and its metabolites occurs predominantly through the feces.[10][12] Following a radiolabeled dose, approximately 93.7% of the dose was recovered in the feces, with 81.2% to 86.4% being unchanged drug.[10] A very small fraction, about 1.2%, is eliminated in the urine.[10][11] The terminal elimination half-life of this compound is approximately 30 to 40 hours.[8][9] Due to minimal renal elimination, no dosage adjustments are necessary for patients with renal impairment.[8]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 200 mg once daily | 400 mg once daily |

| Cmax (ng/mL) | 42-44% higher than twice-daily | - |

| Cmin (ng/mL) | 25-26% lower than twice-daily | - |

| AUC (ng·h/mL) | Similar to twice-daily | Dose-proportional |

| Tmax (h) | 2.5 - 5 | 2.5 - 5 |

| t½ (h) | ~41 | ~41 |

Source: Data compiled from clinical trials in healthy volunteers.[1]

Table 2: Steady-State Pharmacokinetic Parameters of this compound (200 mg twice daily) in HIV-Positive Adults (DUET-1 & DUET-2 Trials)

| Parameter | Mean (Standard Deviation) |

| AUC0-12h (ng·h/mL) | 5506 (4710) |

| Cmin (ng/mL) | 393 (391) |

Source: Pooled data from 575 participants in the DUET-1 and DUET-2 trials.[1]

Table 3: this compound Pharmacokinetics in Different Dosing Regimens (SENSE Trial)

| Trial / Dosing Regimen | AUC24h (ng·h/mL) (Median, IQR) | C0h (ng/mL) (Median, IQR) |

| SENSE (400 mg QD) | 12,447 (8,261–15,652) | 330 (188–472) |

| DUET (200 mg BD) | 9,044 (916–119,680) | 298 (2–4,852) |

Source: SENSE trial data in treatment-naive patients compared to historical data from the DUET trials.[13][14]

Pharmacodynamics

The pharmacodynamic properties of this compound are primarily characterized by its potent antiviral activity against HIV-1, including strains with NNRTI resistance mutations, and its relationship with virological response.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[5] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that distorts the enzyme's structure and inhibits its DNA polymerase activity.[5] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[10][12] The diarylpyrimidine (DAPY) structure of this compound provides it with torsional flexibility, allowing it to adapt to conformational changes in the binding pocket caused by resistance mutations.[5][6]

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcriptase.

Virological Response and Resistance

Clinical trials have demonstrated the efficacy of this compound in treatment-experienced patients. In the pooled analysis of the DUET-1 and DUET-2 trials, a significantly higher proportion of patients receiving this compound with an optimized background regimen achieved a viral load of less than 50 copies/mL at week 24 compared to the placebo group (59% vs. 41%).[15]

The development of resistance to this compound typically requires the accumulation of multiple NNRTI resistance mutations.[1] While single mutations like K103N and G190S/A do not significantly impact its activity, the presence of mutations such as L100I, K101E/H/P, and Y181C/I/V can reduce its effectiveness.[1] A baseline viral genotype with three or more of the following mutations has been associated with a decreased virological response to this compound: V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, and G190A/S.[16]

Drug-Drug Interactions

This compound has a significant potential for drug-drug interactions due to its role as a substrate, inducer, and inhibitor of CYP450 enzymes.[1][2] It is a substrate of CYP3A4, CYP2C9, and CYP2C19.[3] It also acts as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[8][17] Additionally, it is a weak inhibitor of P-glycoprotein.[8][18] These interactions can lead to either a loss of therapeutic effect or an increase in adverse reactions of this compound or co-administered drugs.[3]

Table 4: Clinically Significant Drug Interactions with this compound

| Co-administered Drug Class | Co-administered Drug | Effect on this compound Concentration | Effect on Co-administered Drug Concentration | Clinical Recommendation |

| Antiretrovirals | Protease Inhibitors (unboosted) | Decreased | Variable | Co-administration not recommended |

| Atazanavir/ritonavir | - | Decreased Atazanavir | Co-administration not recommended | |

| Fosamprenavir/ritonavir | - | Decreased Amprenavir | Co-administration not recommended | |

| Tipranavir/ritonavir | - | Decreased Tipranavir | Co-administration not recommended | |

| Dolutegravir | - | Significantly Decreased | Use only with atazanavir/r, darunavir/r, or lopinavir/r | |

| Anticonvulsants | Carbamazepine, Phenobarbital, Phenytoin | Decreased | - | Co-administration not recommended |

| Antimycobacterials | Rifampin, Rifapentine | Decreased | - | Co-administration not recommended |

| Herbal Products | St. John's wort | Decreased | - | Co-administration not recommended |

| HCV Antivirals | Ombitasvir/Paritaprevir/Ritonavir & Dasabuvir | - | Increased Paritaprevir | Co-administration contraindicated |

Source: Compiled from prescribing information and drug interaction studies.[3][4][7][19]

Caption: Overview of this compound's metabolic pathways and drug interaction potential.

Key Experimental Protocols

Pharmacokinetic Analysis in Clinical Trials (e.g., DUET, SENSE)

Objective: To determine the pharmacokinetic parameters of this compound in HIV-infected patients.

Methodology:

-

Study Design: Phase III, randomized, double-blind, placebo-controlled trials (DUET) or double-blind, randomized trial (SENSE).[14][15]

-

Dosing: Patients received this compound (e.g., 200 mg twice daily or 400 mg once daily) with food, in combination with an optimized background regimen.[14][15]

-

Blood Sampling: Sparse blood samples for pharmacokinetic analysis were collected at predefined time points during study visits (e.g., pre-dose and at various times post-dose).[14]

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]

-

Pharmacokinetic Modeling: A population pharmacokinetic model was used to estimate individual pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and trough concentration (Cmin).[14]

-

Statistical Analysis: Relationships between pharmacokinetic parameters and efficacy (virological response) and safety outcomes were evaluated.

In Vitro Metabolism Studies

Objective: To identify the CYP450 isoenzymes responsible for this compound metabolism.

Methodology:

-

Incubation: this compound was incubated with human liver microsomes (HLMs) or cDNA-expressed recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[21]

-

Metabolite Identification: The formation of this compound metabolites was monitored over time using LC-MS/MS.[21]

-

Chemical Inhibition: Specific chemical inhibitors of CYP isoenzymes were used in incubations with HLMs to determine the contribution of each enzyme to this compound metabolism.[21]

-

Kinetic Analysis: Enzyme kinetics (e.g., Michaelis-Menten) were determined for the formation of major metabolites by the primary metabolizing enzymes.[21]

Caption: Generalized workflow for pharmacokinetic and pharmacodynamic assessment in clinical trials.

Conclusion

This compound remains a valuable therapeutic option for treatment-experienced individuals with HIV-1, particularly in the context of NNRTI resistance. Its pharmacokinetic profile is well-characterized, with key considerations being the necessity of administration with food and its extensive hepatic metabolism leading to a high potential for drug-drug interactions. The pharmacodynamics of this compound are defined by its potent, flexible binding to HIV-1 reverse transcriptase, providing a high genetic barrier to resistance. A thorough understanding of its in vivo pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding further drug development efforts.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. [Chemical characteristics, mechanism of action and antiviral activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. drugs.com [drugs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Pharmacokinetics of this compound with once-daily and twice-daily dosing | HIV i-Base [i-base.info]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacokinetics and pharmacodynamics of the non-nucleoside reverse-transcriptase inhibitor this compound in treatment-experienced HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (ETR) | Johns Hopkins HIV Guide [hopkinsguides.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetic interactions between this compound and non-antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound (Intelence) | aidsmap [aidsmap.com]

- 20. A pharmacokinetic study of this compound (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biotransformation of the Antiretroviral Drug this compound: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Etravirine Against Wild-Type and Mutant HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against both wild-type and mutant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the quantitative measures of this compound's potency, the experimental protocols used for its evaluation, and the genetic determinants of resistance.

Introduction

This compound is a diarylpyrimidine (DAPY) derivative that exhibits potent antiviral activity against HIV-1 by binding non-competitively to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme.[1] This allosteric binding induces a conformational change that disrupts the catalytic site and inhibits both RNA- and DNA-dependent DNA polymerase activity.[2][3] A key feature of this compound is its molecular flexibility, allowing it to bind to the RT enzyme in multiple conformations. This adaptability enables it to maintain activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs, such as efavirenz and nevirapine.[4] The development of significant resistance to this compound typically requires the accumulation of multiple resistance-associated mutations (RAMs).[5][6]

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The change in susceptibility of mutant viruses compared to a wild-type reference strain is expressed as a fold change (FC) in EC50 or IC50.

Activity Against Wild-Type HIV-1

This compound demonstrates potent activity against a broad range of wild-type HIV-1 isolates. In acutely infected T-cell lines, the median EC50 value for this compound against wild-type HIV-1 is approximately 0.9 to 5.5 nM.[7]

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

| Cell Line | HIV-1 Strain | EC50 / IC50 (nM) | Reference |

| T-cell lines | Laboratory strains & clinical isolates | 0.9 - 5.5 | [7] |

| PBMCs and Macrophages | Wild-type HIV-1 | 1.4 - 4.8 | [4] |

Activity Against NNRTI-Resistant HIV-1

This compound maintains significant activity against many HIV-1 strains harboring single or multiple NNRTI RAMs. However, the accumulation of specific mutations can lead to reduced susceptibility. The following tables summarize the in vitro activity of this compound against various NNRTI-resistant HIV-1 strains.

Table 2: Fold Change in this compound EC50 for Single NNRTI Resistance-Associated Mutations

| Mutation | Fold Change in EC50 | Reference |

| K101E | ~5 | [8] |

| K101P | >10 (High-level resistance) | [5] |

| E138A | ~2 | [8] |

| Y181C | ~5 | [8] |

| Y181I | 3.6 (High-level resistance reported in some studies) | [5][9] |

| Y181V | >10 (High-level resistance) | [5] |

| M230L | >10 (High-level resistance) | [5] |

| F227C | >10 (High-level resistance) | [5] |

Table 3: Fold Change in this compound EC50 for Combinations of NNRTI Resistance-Associated Mutations

| Mutation Combination | Fold Change in EC50 | Reference |

| L100I + K103N | Low intermediate resistance | [5] |

| L100I + K103N + Y181C | High-level resistance | [5] |

| Two first-generation NNRTI RAMs + K101P | High-level resistance | [5] |

| Two first-generation NNRTI RAMs + V179D/E/F/I | High-level resistance | [5] |

| Two first-generation NNRTI RAMs + Y181I/V | High-level resistance | [5] |

| Two first-generation NNRTI RAMs + G190S | High-level resistance | [5] |

| Two first-generation NNRTI RAMs + Y181I/V or V179D/E/I/F or K101E/P or Y188L | 4 - 10 (Intermediate resistance) | [5] |

Experimental Protocols

The in vitro activity of this compound is assessed using various cell-based assays. The following sections provide detailed methodologies for two commonly employed assays.

Luciferase Reporter Gene Assay

This assay measures the inhibition of viral replication by quantifying the activity of a reporter gene, such as luciferase, that has been inserted into the HIV-1 genome.

Objective: To determine the EC50 of this compound against HIV-1.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase gene under the control of the HIV-1 LTR)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock (at a predetermined optimal dilution) to each well. Include control wells with virus only (no drug) and cells only (no virus).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

PhenoSense™ HIV Drug Resistance Assay

The PhenoSense™ assay is a commercially available phenotypic assay that measures the susceptibility of a patient's HIV-1 strain to various antiretroviral drugs.

Objective: To determine the fold change in this compound susceptibility of a patient's HIV-1 isolate compared to a wild-type reference strain.

Procedure Overview:

-

Sample Collection and RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample. A viral load of at least 500 copies/mL is typically required.[2][10]

-

RT-PCR and Recombinant Virus Generation: The patient's viral RNA is reverse transcribed and the protease and reverse transcriptase regions are amplified by PCR. These amplified gene fragments are then inserted into an HIV-1 vector that lacks these regions and contains a luciferase reporter gene.

-

Virus Production: The recombinant vectors are transfected into a producer cell line to generate infectious virus particles that contain the patient's protease and reverse transcriptase enzymes.

-

Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.

-

Luciferase Measurement and Data Analysis: After a period of incubation, luciferase activity is measured to quantify viral replication. The IC50 for the patient's virus is determined and compared to the IC50 of a drug-sensitive wild-type reference virus to calculate the fold change in susceptibility.[11]

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for Phenotypic Susceptibility Testing of this compound.

This compound Mechanism of Action and Resistance

References

- 1. researchgate.net [researchgate.net]

- 2. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]

- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIV Drug Resistance Database [hivdb.stanford.edu]

- 9. Prevalence of this compound-associated mutations in clinical samples with resistance to nevirapine and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]

Etravirine's Initial Clinical Efficacy: A Technical Review of Phase III DUET Trials

For Immediate Release

This technical guide provides an in-depth analysis of the initial clinical trial results demonstrating the efficacy of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in treatment-experienced adult patients with HIV-1 infection. The pivotal Phase III DUET-1 and DUET-2 trials established this compound as a significant therapeutic option for patients with evidence of viral resistance to other antiretroviral agents.

Core Efficacy Data

The DUET-1 and DUET-2 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in combination with a background antiretroviral regimen. The primary endpoint for these trials was the proportion of patients achieving a viral load of less than 50 copies/mL at week 24. The pooled data from these trials provide a robust assessment of this compound's clinical performance.

Table 1: Virologic Response in Pooled DUET-1 & DUET-2 Trials

| Timepoint | Efficacy Measure | This compound + Background Regimen (n=599) | Placebo + Background Regimen (n=604) | P-value |

| Week 24 | Patients with HIV-1 RNA <50 copies/mL | 59% | 41% | <0.0001 |

| Week 48 | Patients with HIV-1 RNA <50 copies/mL | 61% | 40% | <0.0001 |

| Week 96 | Patients with HIV-1 RNA <50 copies/mL | 57% | 36% | <0.0001 |

Table 2: Immunological Response in Pooled DUET-1 & DUET-2 Trials

| Timepoint | Efficacy Measure | This compound + Background Regimen (n=599) | Placebo + Background Regimen (n=604) | P-value |

| Week 24 | Mean CD4+ T-cell increase from baseline (cells/mm³) | 86 | 67 | <0.0001 |

| Week 48 | Mean CD4+ T-cell increase from baseline (cells/mm³) | Not explicitly stated in pooled results | Not explicitly stated in pooled results | - |

| Week 96 | Mean CD4+ T-cell increase from baseline (cells/mm³) | 128 | 86 | <0.0001 |

Experimental Protocols

Study Design: DUET-1 and DUET-2 Trials

The DUET-1 and DUET-2 trials were identically designed, multinational, randomized, double-blind, placebo-controlled, Phase III studies.[1][2]

-

Patient Population : The trials enrolled treatment-experienced adult patients with HIV-1 infection who had evidence of virologic failure on a stable antiretroviral regimen.[2] Key inclusion criteria included a plasma HIV-1 RNA level of over 5000 copies/mL, documented genotypic evidence of NNRTI resistance, and three or more primary protease inhibitor mutations.[2]

-

Randomization and Treatment : Patients were randomly assigned in a 1:1 ratio to receive either 200 mg of this compound or a placebo, both administered twice daily.[2] All patients also received a background regimen that included darunavir with low-dose ritonavir and investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs). The use of enfuvirtide was optional.[2]

-

Endpoints : The primary endpoint was the proportion of patients with a confirmed viral load of less than 50 copies/mL at week 24, as determined by the FDA's time-to-loss of virological response algorithm.[2] Secondary endpoints included the change in CD4+ T-cell count from baseline and the incidence of adverse events.

Laboratory Methodologies

-

HIV-1 RNA Quantification : Plasma HIV-1 RNA levels were quantified using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay. While the specific commercial assay used in the DUET trials is not detailed in the primary publications, standard clinical trial practice involves the use of validated assays with a lower limit of quantification of 50 copies/mL or less.

-

CD4+ T-cell Counting : CD4+ T-lymphocyte counts were determined by flow cytometry, the gold standard for immunophenotyping. This method involves staining whole blood samples with fluorescently labeled monoclonal antibodies specific for the CD4 surface protein on T-cells and then analyzing the stained cells using a flow cytometer to enumerate the absolute count of CD4+ T-cells.

Visualizations

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds directly to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5]

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

DUET Trials Experimental Workflow

The workflow of the DUET trials followed a standard, rigorous protocol for Phase III clinical studies, from patient screening and enrollment to long-term follow-up and data analysis.

Caption: High-level workflow of the DUET-1 and DUET-2 clinical trials.

References

- 1. DUET Trials Design âINTELENCE 200 mg Twice Daily vs. Placebo â INTELENCE® (this compound) | Intelence [intelence.com]

- 2. Efficacy and safety of TMC125 (this compound) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

Etravirine's High Genetic Barrier to Resistance: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced individuals. Unlike its first-generation predecessors, this compound exhibits a high genetic barrier to the development of resistance. This characteristic is primarily attributed to its unique molecular flexibility, allowing it to bind effectively to the HIV-1 reverse transcriptase (RT) enzyme even in the presence of mutations that confer resistance to other NNRTIs.[1][2][3] This in-depth technical guide explores the core principles of this compound's high genetic barrier to resistance, detailing the molecular mechanisms, key resistance mutations, and the experimental data that underscore its robust profile.

Molecular Mechanism of Action and Flexibility

This compound is a diarylpyrimidine (DAPY) derivative that functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that inhibits the conversion of viral RNA to DNA.[2][3] The key to this compound's high genetic barrier lies in its molecular structure, which possesses significant conformational flexibility.[1][2] This allows the molecule to adapt its shape and binding orientation within the NNRTI binding pocket, accommodating architectural changes caused by resistance mutations.[2] Consequently, single-point mutations that typically confer high-level resistance to first-generation NNRTIs like nevirapine and efavirenz are often insufficient to disrupt this compound's binding and inhibitory activity.[1]

The Genetic Pathway to this compound Resistance

The development of clinically significant resistance to this compound is a multi-step process that requires the accumulation of several resistance-associated mutations (RAMs).[4] A single mutation rarely confers high-level resistance; instead, a combination of mutations is necessary to significantly reduce this compound's efficacy. This multi-mutation requirement is the cornerstone of its high genetic barrier.

Figure 1: Accumulation of mutations leading to this compound resistance.

Key Resistance-Associated Mutations (RAMs)

Clinical and in vitro studies have identified a set of key RAMs that contribute to reduced this compound susceptibility. The presence of three or more of these mutations is generally associated with a diminished virological response.[1]

Data Presentation: this compound RAMs and Their Impact

The following tables summarize the prevalence of key this compound RAMs in NNRTI-experienced patient populations and the impact of the number of baseline RAMs on virologic response, as observed in the pivotal DUET-1 and DUET-2 clinical trials.

Table 1: Prevalence of Key this compound Resistance-Associated Mutations in NNRTI-Experienced Patients [5][6][7]

| Mutation | Prevalence (%) |

| Y181C | 19.6 - 36.9 |

| G190A | 7.5 - 27.0 |

| K101E | 10.1 - 24.0 |

| V90I | 6.9 - 13.0 |

| L100I | 3.0 - 9.1 |

| A98G | 5.9 - 11.0 |

| Y181I | 1.5 - 3.6 |

| V106I | 2.6 - 4.5 |

| G190S | 3.9 |

| K101P | 2.0 |

| V179D | 1.6 - 4.5 |

| Y181V | 0.1 |

| V179F | 0.12 |

| E138A | 1.5 |

| V179T | 1.5 |

| M230L | Not specified |

Note: Prevalence ranges are compiled from multiple studies and may vary based on the patient cohort and prior treatment history.

Table 2: Virologic Response to this compound by Number of Baseline RAMs (DUET Trials, Week 48) [8][9]

| Number of Baseline this compound RAMs | Virologic Response Rate (%) (<50 HIV-1 RNA copies/mL) |

| 0 | 74 - 77 |

| 1 | 61 |

| 2 | 52 - 56 |

| ≥3 | 38 |

Phenotypic Susceptibility and Clinical Cutoffs

Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a drug. The result is often expressed as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain. Clinical cutoffs (CCOs) are established to correlate these FC values with clinical outcomes.

Table 3: this compound Phenotypic Susceptibility and Corresponding Virologic Response (DUET Trials, Week 24) [8]

| This compound Fold Change (FC) | Patient Distribution (%) | Virologic Response Rate (%) (<50 copies/mL) |

| < 3.0 | 67 | 71 |

| 3.0 - 13.0 | 18 | 50 |

| > 13.0 | 15 | 37 |

Note: A lower clinical cutoff for this compound resistance has been established at a fold change of 2.9.[10]

Weighted Genotypic Scoring Systems

To provide a more nuanced prediction of this compound susceptibility than simply counting RAMs, weighted scoring systems have been developed. These systems assign different weights to individual RAMs based on their relative impact on drug susceptibility.

Table 4: Example of a Weighted Genotypic Scoring System for this compound [11][12]

| Mutation | Weight |

| High Impact | |

| L100I | 4 |

| K101P | 4 |

| Y181C | 4 |

| Y181I | 4 |

| M230L | 3 |

| Intermediate Impact | |

| E138A/G | 3 |

| V179E | 3 |

| G190Q | 3 |

| K238N | 3 |

| K101E | 2 |

| V106A | 2 |

| E138K | 2 |

| V179L | 2 |

| Y188L | 2 |

| Low Impact | |

| V90I | 1 |

| K101H | 1 |

| V106M | 1 |

| E138Q | 1 |

| V179D/F/M | 1 |

| Y181F | 1 |

| V189I | 1 |

| G190E/T | 1 |

| H221Y | 1 |

| P225H | 1 |

| K238T | 1 |

Note: A total weighted score of ≥4 is often associated with reduced virologic response.[11] Different scoring algorithms exist and may have slight variations in mutation lists and weights.

Experimental Protocols

Phenotypic Resistance Assay (e.g., Monogram PhenoSense®)

This type of assay provides a direct, quantitative measure of viral susceptibility to antiretroviral drugs.

Figure 2: Workflow for a phenotypic resistance assay.

Methodology:

-

Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.

-

Gene Amplification: The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[13]

-

Recombinant Vector Construction: The amplified patient-derived PR and RT gene segments are inserted into a standardized HIV-1 vector that lacks these genes. This vector also contains a reporter gene, such as luciferase, for easy quantification of viral replication.[13]

-

Virus Production: The recombinant vector is introduced into host cells, which then produce virus particles containing the patient's PR and RT enzymes.[13]

-

Drug Susceptibility Testing: These virus particles are used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.[13]

-

Quantification of Viral Replication: After a set incubation period, the level of viral replication is determined by measuring the expression of the reporter gene (e.g., luminescence for luciferase).[13]

-

Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a drug-sensitive wild-type reference virus. The ratio of these two values yields the fold change (FC), which indicates the level of resistance.[13]

Genotypic Resistance Assay (Sanger Sequencing-based)

Genotypic assays identify the presence of specific RAMs in the relevant viral genes.

Figure 3: Workflow for a genotypic resistance assay.

Methodology:

-

Viral RNA Isolation: HIV-1 RNA is extracted from the patient's plasma.[14]

-

Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA). The protease and reverse transcriptase genes are then amplified from the cDNA using PCR. A nested PCR approach is often used to increase the sensitivity and specificity of the amplification.[14]

-

PCR Product Purification: The amplified DNA fragments (amplicons) are purified to remove primers and other reaction components.

-

Cycle Sequencing: The purified amplicons are subjected to a cycle sequencing reaction using a set of sequencing primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis. A laser detects the fluorescent label on each terminating ddNTP, allowing the DNA sequence to be determined.[15]

-

Sequence Analysis: The resulting sequence data is compared to a wild-type HIV-1 reference sequence to identify mutations at codons known to be associated with drug resistance.[15]

In Vitro Resistance Selection

This experimental approach is used to identify the mutational pathways that lead to resistance against a new drug.

Methodology:

-

Virus Culture Initiation: A wild-type or NNRTI-resistant HIV-1 strain is cultured in the presence of a low concentration of this compound, typically starting at the 95% effective concentration (EC95).[16]

-

Serial Passage: The virus is allowed to replicate, and the culture supernatant is periodically harvested and used to infect fresh cells.[2]

-

Dose Escalation: As viral replication recovers in the presence of the drug (indicating the emergence of resistant variants), the concentration of this compound in the culture medium is gradually increased.[16]

-

Genotypic Analysis: At various time points and after significant increases in drug concentration, viral RNA is extracted from the culture, and the RT gene is sequenced to identify the mutations that have been selected.[17]

-

Phenotypic Characterization: The identified mutations can be introduced into a wild-type viral background using site-directed mutagenesis to confirm their individual and combined effects on this compound susceptibility.[2]

Conclusion

This compound's high genetic barrier to resistance is a defining feature that distinguishes it from first-generation NNRTIs. This barrier is a direct consequence of its molecular flexibility, which necessitates the accumulation of multiple resistance-associated mutations to overcome its potent antiviral activity. The quantitative data from clinical trials and the detailed understanding of resistance pathways from experimental studies provide a robust framework for interpreting genotypic and phenotypic resistance tests. This knowledge is crucial for optimizing the use of this compound in treatment-experienced patients and for guiding the development of future antiretroviral agents with even more durable resistance profiles.

References

- 1. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 2. In vitro resistance development for RO-0335, a novel diphenylether nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of this compound cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prevalence of this compound-associated mutations in clinical samples with resistance to nevirapine and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. HIV-1 Genotypic Resistance Testing Using Sanger and Next-Generation Sequencing in Adults with Low-Level Viremia in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 10. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 14. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro resistance selection with doravirine (MK-1439), a novel nonnucleoside reverse transcriptase inhibitor with distinct mutation development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Etravirine: A New Frontier in Non-HIV Research and Therapeutic Development

An In-depth Technical Guide on the Repurposing Potential of a Veteran Antiretroviral

For Immediate Release

[CITY, State] – [Date] – Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the management of HIV-1 infection, is emerging as a promising candidate for a range of non-HIV therapeutic applications.[1][2][3][4][5] Extensive preclinical research has unveiled its potential as a potent antiviral agent against several arboviruses and as a novel therapeutic in oncology. This whitepaper provides a comprehensive technical overview of the current landscape of non-HIV this compound research, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for researchers, scientists, and drug development professionals.

Antiviral Applications Beyond HIV

Recent in vitro and in vivo studies have demonstrated this compound's significant inhibitory effects against a panel of RNA viruses, suggesting a broader antiviral utility than previously understood.

Mechanism of Action in Non-HIV Viruses

Unlike its well-defined role in inhibiting HIV's reverse transcriptase, this compound's antiviral activity against other RNA viruses is believed to stem from its interaction with the viral RNA-dependent RNA polymerase (RdRp).[6][7] Molecular docking studies have indicated a strong binding potential between this compound and the RdRp of West Nile Virus (WNV) and alphaviruses.[6][7] This interaction is hypothesized to disrupt the viral replication process, a key step in the lifecycle of these pathogens.[6][7]

Quantitative Data: In Vitro and In Vivo Efficacy

| Virus | Cell Line | Assay | Key Findings | Reference |

| West Nile Virus (WNV) | Huh 7, SH-SY5Y | Viral Titer Assay | Marked inhibition of WNV infection. | [7] |

| Chikungunya Virus (CHIKV) | In Vitro & In Vivo (Mouse Model) | Plaque Assay, RT-qPCR | Significantly inhibited viral replication and reduced inflammatory cytokines. | [6][7] |

| Yellow Fever Virus (YFV) | In Vitro | Not Specified | Inhibited viral infection. | [6][7] |

| Tick-Borne Encephalitis Virus (TBEV) | In Vitro | Not Specified | Inhibited viral infection. | [6][7] |

| Zika Virus (ZIKV) | Primary Human Astrocytes | Not Specified | Showed inhibitory effects on viral infection of brain cells. | [8] |

Experimental Protocols

In Vitro Antiviral Screening:

-

Cell Culture: Huh 7 (human hepatoma) and SH-SY5Y (human neuroblastoma) cells were cultured in appropriate media.

-

Viral Infection: Cells were incubated with the respective virus (e.g., WNV at a multiplicity of infection [MOI] of 0.1) for 2 hours.

-

Drug Treatment: After removing the virus, cells were treated with varying concentrations of this compound or DMSO as a control.

-

Time-of-Drug-Addition Assay: To determine the stage of the viral life cycle affected, this compound (25 μM) was added at different time points pre- and post-infection.

-

Analysis: Viral infectivity was determined at 24 hours post-infection using an immunofluorescence assay.[6]

In Vivo Mouse Model (CHIKV Infection):

-

Animal Model: Mice were infected with CHIKV.

-

Drug Administration: One group of infected mice received oral administration of this compound (40 mg/kg), while the control group received DMSO.

-

Monitoring: Footpad swelling was monitored daily for 10 days.

-

Analysis: At 4 days post-infection, muscle tissue was harvested to assess viral load (via plaque assay and RT-qPCR) and the expression of inflammatory cytokines (via RT-qPCR).[9]

Anticancer Potential: A Multifaceted Approach

This compound has demonstrated significant anticancer activity across various cancer types, operating through diverse and complex signaling pathways.

Mechanisms of Action in Oncology

-

Induction of Autophagy-Mediated Degradation: In ovarian cancer, this compound induces the degradation of Anterior Gradient Protein 2 (AGR2), a protein implicated in cancer metastasis, through the induction of autophagy.[10]

-

Cell Cycle Disruption: In hepatocellular carcinoma, this compound has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to anti-proliferative effects.[11]

-

Inhibition of Key Signaling Pathways: In bladder cancer, a potential mode of action is the inhibition of casein kinase 1 ε (CK1ε), a positive regulator of the WNT/β-catenin pathway, which is often dysregulated in cancer.[12]

Quantitative Data: In Vitro Anticancer Efficacy

| Cancer Type | Cell Line | Assay | Key Findings | Reference |

| Ovarian Cancer | A2780, A2780-ADR | Cell Proliferation, Migration, Invasion Assays | Significantly inhibited cell proliferation, migration, and invasion. Synergistic with paclitaxel. | [10] |

| Prostate Cancer | PC-3 | Cell Viability Assay | Decreased cell viability in a time and dose-dependent manner. | [13] |

| Bladder Cancer | UM-UC-5 | Cell Viability Assay, Wound-Healing Assay, Clonogenic Assay | Decreased cell viability, impaired migration, and reduced long-term proliferation. | [13] |

| Hepatocellular Carcinoma | Huh-7 | Cytotoxicity Assay, Enzymatic Assays, Gene Expression Analysis, Cell Cycle Analysis | Confirmed cytotoxic and anti-proliferative potential via CDK2 inhibition. | [11] |

Experimental Protocols

In Vitro Ovarian Cancer Assays:

-

Cell Lines: A2780 and adriamycin-resistant A2780-ADR ovarian cancer cell lines were used.

-

Western Blot Analysis: To assess AGR2 protein levels, cells were treated with different concentrations of this compound for various time points.

-

Colony Formation Assay: Cells were treated with this compound, paclitaxel, or a combination of both to evaluate long-term proliferative capacity.

-

Cell Cycle Analysis: A2780 cells were treated with this compound for 48 hours, and the cell cycle distribution was analyzed.[10]

-

RNA Interference Assay: To confirm the role of autophagy, A2780 cells were transfected with siATG7 before this compound treatment to observe the effect on AGR2 expression.[10]

In Vitro Bladder and Prostate Cancer Assays:

-

Cell Lines: PC-3 (prostate cancer) and UM-UC-5 (bladder cancer) cell lines were used.

-

Cell Viability Assay: Cells were treated with this compound, Efavirenz, or a combination at various concentrations for 24, 48, and 72 hours to assess cytotoxicity.

-

Wound-Healing Assay: To measure cell migration, a scratch was made in a confluent cell monolayer, and the closure of the "wound" was monitored after treatment with this compound.

-

Clonogenic Assay: This assay was used to determine the long-term proliferative capacity of single cells following drug treatment.[13]

Other Investigational Areas

Beyond virology and oncology, this compound has been explored for its potential in treating rare genetic disorders.

Friedreich's Ataxia

Research has suggested that this compound may increase the production of frataxin, a protein deficient in individuals with Friedreich's Ataxia.[2][14] A pilot phase 2 clinical trial indicated that this compound was well-tolerated and showed potential for improving neurological function in patients.[15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed antiviral mechanism of this compound.

Caption: this compound's mechanism in ovarian cancer.

Caption: General experimental workflow for in vitro anticancer screening.

Conclusion and Future Directions

The existing body of research strongly supports the continued investigation of this compound for non-HIV applications. Its demonstrated efficacy against multiple viruses and cancer cell lines, coupled with a well-established safety profile from its use in HIV treatment, makes it an attractive candidate for drug repurposing.[16][17] Future research should focus on elucidating the precise molecular interactions underlying its non-HIV-related mechanisms of action, optimizing dosing strategies for these new indications, and advancing promising preclinical findings into well-designed clinical trials. The journey of this compound from a dedicated anti-HIV agent to a potential multi-target therapeutic underscores the significant value of drug repurposing in modern medicine.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. catie.ca [catie.ca]

- 4. This compound (Intelence) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Prevents West Nile Virus and Chikungunya Virus Infection Both In Vitro and In Vivo by Inhibiting Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Zika Virus Infection in the Brain by the Antiretroviral Drug Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Effect of this compound, a Non-Nucleoside Reverse Transcriptase Inhibitor, via Anterior Gradient Protein 2 Homolog Degradation against Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling a novel therapeutic facet of this compound to confront Hepatocellular Carcinoma via disruption of cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring Darunavir, Rilpivirine and this compound as Potential Therapies for Bladder Cancer: Efficacy and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Potential for Repurposing Antiretroviral Drugs this compound and Efavirenz in Prostate and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. curefa.org [curefa.org]

- 15. A Pilot Phase 2 Randomized Trial to Evaluate the Safety and Potential Efficacy of this compound in Friedreich Ataxia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug Repurposing in Cancer - Life Extension [lifeextension.com]

A Technical Guide to the Physicochemical Properties of Etravirine for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A critical aspect of its development into an effective oral dosage form lies in a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound that are pertinent to formulation design and development. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, signifying both low aqueous solubility and low intestinal permeability, which present significant challenges to achieving adequate bioavailability.[1][2] This guide summarizes key quantitative data, details experimental protocols for property determination, and visually represents the interplay between these properties and formulation strategies.

Core Physicochemical Properties

The formulation of this compound is primarily dictated by its inherent physicochemical characteristics. A summary of these properties is presented below, followed by detailed experimental protocols for their determination.

Data Summary

The following tables provide a consolidated view of the quantitative physicochemical properties of this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Water | 0.0169 | [3][4] |

| 0.01 M Hydrochloric Acid | 0.396 ± 0.12 (as cocrystal) | [3] |

| Phosphate Buffer (pH 7.4) | - | [3] |

| 1% w/v Sodium Lauryl Sulfate (SLS) | - | [3] |

| Dimethyl Sulfoxide (DMSO) | ~20 | [5] |

| Dimethylformamide (DMF) | ~30 | [5] |

| DMF:PBS (pH 7.2) (1:3) | ~0.25 | [5] |

| PEG 400 | 71.6 | [6] |

Table 2: Key Physicochemical Parameters of this compound

| Parameter | Value | Reference |

| Molecular Weight | 435.28 g/mol | [7] |

| Melting Point | ~265 °C (with decomposition) | [3] |

| pKa (Strongest Acidic) | 10.99 | [7] |

| pKa (Strongest Basic) | 3.49 | [7] |

| logP | > 5 | [2][8] |

| Biopharmaceutics Classification System (BCS) | Class IV | [1][9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Methodology (Shake-Flask Method): [3]

-

Preparation of Media: Prepare relevant aqueous buffers (e.g., 0.01 M HCl, phosphate buffer pH 6.8) and select organic solvents.

-

Sample Preparation: Add an excess amount of this compound powder to a series of screw-capped vials containing a fixed volume (e.g., 10 mL) of each solvent.

-

Equilibration: Place the vials in a rotary shaker and agitate at a constant speed (e.g., 100 rpm) at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Dilute the filtrate appropriately with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3]

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure accuracy.

pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) at a known concentration.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa value(s) can be determined from the inflection point(s) of the titration curve. Specialized software can be used for more accurate determination.

Melting Point and Polymorphism Analysis

Objective: To determine the melting point of this compound and investigate its polymorphic forms.

Methodology (Differential Scanning Calorimetry - DSC): [10][11]

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 3-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple endotherms or exothermic transitions may indicate the presence of different polymorphic forms or solvates.[12][13] Further characterization of polymorphs can be achieved using techniques like Powder X-ray Diffraction (PXRD).

Stability Indicating Assay

Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.

Methodology (Forced Degradation Studies): [14][15]

-

Stress Conditions:

-

Acid Hydrolysis: Reflux this compound in 0.1 M HCl.

-

Base Hydrolysis: Reflux this compound in 0.1 M NaOH.

-

Oxidative Degradation: Treat this compound with 3% hydrogen peroxide.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose this compound solution and solid to UV light (e.g., 254 nm) and fluorescent light.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

-

Chromatographic Separation: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and ammonium acetate buffer).[16]

-

Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for the drug and all degradation products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the intrinsic physicochemical properties of this compound and the formulation strategies employed to overcome its bioavailability challenges.

Caption: Formulation strategies for this compound driven by its physicochemical properties.

Conclusion